molecular formula C14H13BrClNO B13168196 1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone

1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone

Cat. No.: B13168196
M. Wt: 326.61 g/mol
InChI Key: LPKZAACCDBIYMY-UHFFFAOYSA-N
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Description

This compound belongs to a class of substituted pyrrole derivatives featuring a 2-bromophenyl group at the 1-position, methyl groups at the 2- and 5-positions of the pyrrole ring, and a 2-chloroethanone moiety at the 3-position. Its molecular formula is C₁₅H₁₄BrClNO, with a molecular weight of 356.64 g/mol (calculated using atomic masses: Br = 79.9, Cl = 35.45). The chloroethanone group serves as a reactive site for further chemical modifications, while the bromophenyl substituent influences steric and electronic properties, impacting crystallization and biological interactions .

Properties

Molecular Formula

C14H13BrClNO

Molecular Weight

326.61 g/mol

IUPAC Name

1-[1-(2-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone

InChI

InChI=1S/C14H13BrClNO/c1-9-7-11(14(18)8-16)10(2)17(9)13-6-4-3-5-12(13)15/h3-7H,8H2,1-2H3

InChI Key

LPKZAACCDBIYMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone typically involves the reaction of 2-bromobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the chloroethanone group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyrrole derivatives with various functional groups.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Bromophenyl Substituent

(a) 1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone (CAS: 757192-83-9)
  • Structure : Bromine at the meta position of the phenyl ring.
  • Molecular Weight : Identical to the target compound (356.64 g/mol).
(b) 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone (CAS: 610274-26-5)
  • Structure : Bromine at the para position.
  • Impact : The para configuration increases symmetry, which may improve crystallinity. Crystallographic studies of similar 4-bromophenyl pyrroles (e.g., pyrazolones in ) show distinct packing patterns due to reduced steric strain .

Halogen and Substituent Variations

(a) 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone (IU1)
  • Structure : Fluorine replaces bromine; chlorine is substituted with pyrrolidine.
  • Biological Relevance : IU1 is a potent inhibitor of the deubiquitinating enzyme USP14 (IC₅₀ = 4–5 µM). The pyrrolidine group enhances binding to USP14’s catalytic pocket, while fluorine’s electronegativity stabilizes aryl interactions .
  • Molecular Weight : 300.37 g/mol (lower due to fluorine and absence of bromine) .
(b) 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethanone (IU1-47)
  • Structure: Chlorine replaces bromine; piperidine substitutes the chloroethanone group.
  • Synthesis: Synthesized via nucleophilic substitution of 2-chloroethanone with piperidine (48.2% yield). This modification improves proteasome inhibitory activity compared to aniline derivatives .
  • Molecular Weight : 330.84 g/mol .

Functional Group Modifications

(a) 2-chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone (sc-341706)
  • Structure : Dual chloro and trifluoromethyl groups on the phenyl ring.
  • Molecular Weight : 392.66 g/mol .
(b) 1-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone
  • Structure : Benzodioxole replaces bromophenyl.
  • Impact : The benzodioxole group enhances π-π stacking interactions in crystal structures, as observed in similar compounds (e.g., carbazole derivatives in ). This substitution may also improve bioavailability .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phenyl Group) Functional Group (Position 3) Molecular Weight (g/mol) Biological Activity
Target Compound 2-bromo 2-chloroethanone 356.64 Under investigation
1-(3-bromophenyl) analog (CAS: 757192-83-9) 3-bromo 2-chloroethanone 356.64 Unknown
IU1 (CAS: 314245-33-5) 4-fluoro 2-(1-pyrrolidinyl)ethanone 300.37 USP14 inhibitor (IC₅₀ = 4–5 µM)
IU1-47 4-chloro 2-(piperidin-1-yl)ethanone 330.84 Enhanced proteasome inhibition
sc-341706 4-Cl, 3-CF₃ 2-chloroethanone 392.66 Research-grade

Biological Activity

1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H12BrClNC_{13}H_{12}BrClN with a molecular weight of approximately 305.6 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H12BrClNC_{13}H_{12}BrClN
Molecular Weight305.6 g/mol
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that compounds containing the pyrrole structure exhibit significant anticancer activity. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A related compound demonstrated selective inhibition of BET bromodomains, leading to reduced c-Myc expression and subsequent tumor growth inhibition in xenograft models .

Antimicrobial Activity

Pyrrole derivatives have also been reported to possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with DNA replication processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, variations in substituents on the pyrrole ring can enhance potency against specific targets. Studies suggest that the presence of halogen atoms (like bromine) and electron-donating groups can significantly affect the compound's reactivity and biological efficacy .

Case Study 1: Anticancer Efficacy

In a study examining the effects of pyrrole derivatives on cancer cell lines, this compound was tested against human leukemia cells. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for 1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone?

  • Methodological Answer : A multi-step synthesis is typically employed. Begin with the formation of the pyrrole core via Paal-Knorr condensation using 2-bromophenylamine and a diketone precursor. Subsequent Friedel-Crafts acylation with chloroacetyl chloride introduces the 2-chloroethanone group. Key steps include:
  • Pyrrole ring formation : Use glacial acetic acid as a catalyst under reflux (80–100°C) .
  • Chloroacetylation : Employ AlCl₃ as a Lewis catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine analytical techniques:
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm purity >95% .
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify key signals:
  • Aromatic protons (6.8–7.6 ppm for 2-bromophenyl),
  • Pyrrole methyl groups (2.1–2.5 ppm),
  • Chloroacetyl carbonyl (δ ~200 ppm in ¹³C) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 354.63 (M+H⁺) .

Q. What spectroscopic techniques are most suitable for characterizing halogenated pyrrole derivatives?

  • Methodological Answer : Prioritize:
  • ¹H/¹³C NMR : Resolve substituent effects on aromatic and heterocyclic protons. The 2-bromophenyl group induces distinct splitting patterns due to para-substitution .
  • IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, especially for bromine-heavy structures .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to:
  • Optimize geometry : Compare calculated bond lengths/angles with XRD data to validate models .
  • Frontier molecular orbitals (FMOs) : Predict electrophilic/nucleophilic sites. For example, the chloroacetyl group’s LUMO may indicate reactivity toward nucleophiles .
  • Solvent effects : Apply polarizable continuum models (PCM) to simulate acetonitrile/water environments .

Q. What strategies resolve contradictions between experimental NMR shifts and computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent or dynamic effects.
  • Parametrization : Adjust computational solvent models (e.g., explicit vs. implicit solvation).
  • Dynamic averaging : Perform molecular dynamics (MD) simulations to account for conformational flexibility.
  • Scaled frequencies : Apply scaling factors to vibrational modes in IR comparisons .

Q. How to address disorder or twinning in XRD data for halogenated pyrrole derivatives?

  • Methodological Answer : In SHELXL:
  • Disorder refinement : Split atoms into multiple positions with occupancy parameters constrained to sum to 1.0 .
  • Twinning : Use the TWIN/BASF commands for detwinning. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
  • Visualization : WinGX/ORTEP displays anisotropic displacement ellipsoids to assess thermal motion .

Q. What are the challenges in optimizing reaction yields for halogenated pyrrole derivatives?

  • Methodological Answer : Key factors include:
  • Steric hindrance : The 2-bromophenyl group limits access to the pyrrole 3-position. Use bulky Lewis acids (e.g., TiCl₄) to direct regioselectivity .
  • Electron withdrawal : Bromine reduces electron density, slowing electrophilic substitution. Activate the site via microwave-assisted synthesis (80–120°C, 20 min) .
  • Byproduct control : Monitor intermediates via TLC to quench reactions at ~70% conversion .

Q. How does substituting bromine with other halogens affect bioactivity?

  • Methodological Answer : Compare with analogs like IU1 (4-fluorophenyl, USP14 inhibitor):
  • Bioactivity assays : Test proteasome inhibition (IC₅₀) in HEK293 cells. Bromine’s larger size may enhance binding via hydrophobic interactions .
  • Structure-activity relationship (SAR) : Replace bromine with Cl/F and measure IC₅₀ shifts. Fluorine’s electronegativity may improve solubility but reduce affinity .
  • Crystallography : Overlay crystal structures of analogs to identify halogen-bonding motifs .

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